molecular formula C8H7Br2NO4S B13628269 Methyl 3,5-dibromo-2-sulfamoylbenzoate CAS No. 1094713-90-2

Methyl 3,5-dibromo-2-sulfamoylbenzoate

Cat. No.: B13628269
CAS No.: 1094713-90-2
M. Wt: 373.02 g/mol
InChI Key: KVNMHYORAZUVJT-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H7Br2NO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dibromo-2-sulfamoylbenzoate typically involves the bromination of methyl benzoate followed by the introduction of the sulfamoyl group. One common method includes the following steps:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 5 positions.

    Sulfamoylation: The dibrominated product is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reagents are typically added in a controlled manner, and the reaction mixture is continuously monitored to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2-sulfamoylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or the sulfamoyl group.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: Products include debrominated or desulfamoylated benzoates.

    Oxidation: Products include sulfonic acid derivatives of the original compound.

Scientific Research Applications

Methyl 3,5-dibromo-2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The bromine atoms and the sulfamoyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Methyl 3,5-dibromo-2-sulfamoylbenzoate can be compared with other similar compounds such as:

    Methyl 3,5-dibromobenzoate: Lacks the sulfamoyl group, making it less reactive in certain biological contexts.

    Methyl 2-sulfamoylbenzoate: Lacks the bromine atoms, which may reduce its overall reactivity and potential biological activity.

    Methyl 3,5-dichloro-2-sulfamoylbenzoate: Chlorine atoms instead of bromine, which can affect its chemical and biological properties.

Properties

CAS No.

1094713-90-2

Molecular Formula

C8H7Br2NO4S

Molecular Weight

373.02 g/mol

IUPAC Name

methyl 3,5-dibromo-2-sulfamoylbenzoate

InChI

InChI=1S/C8H7Br2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14)

InChI Key

KVNMHYORAZUVJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Br)S(=O)(=O)N

Origin of Product

United States

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